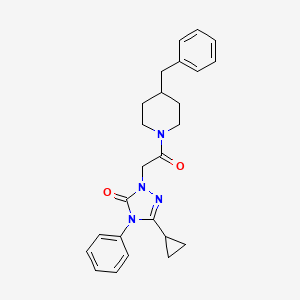

1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C25H28N4O2 and its molecular weight is 416.525. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a triazole derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O2, with a molecular weight of approximately 364.44 g/mol. The structure features a triazole ring, a cyclopropyl group, and a piperidine moiety, which contribute to its biological activity.

Research indicates that compounds with triazole structures often exhibit significant biological activities, including antimicrobial and anticancer effects. The proposed mechanism involves the inhibition of specific enzymes or receptors that are crucial for cellular processes.

Anticancer Activity

Several studies have demonstrated the anticancer potential of triazole derivatives. For instance, a related compound was shown to have cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and glioblastoma cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at different phases .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Apoptosis induction |

| Glioblastoma | 3.5 | Cell cycle arrest |

| Pancreatic Cancer | 4.0 | Inhibition of proliferation |

Antimicrobial Activity

Triazole compounds are also known for their antifungal properties. In vitro studies have shown that similar derivatives can inhibit the growth of pathogenic fungi by disrupting cell wall synthesis and function.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Candida albicans | 0.5 µg/mL | Cell wall disruption |

| Aspergillus niger | 1.0 µg/mL | Inhibition of ergosterol synthesis |

Case Studies

A recent study evaluated the compound's effectiveness in vivo using xenograft models for breast cancer. The results showed significant tumor reduction compared to control groups, indicating its potential as an effective therapeutic agent .

Another case study focused on the compound's neuroprotective effects in models of neurodegenerative diseases, where it demonstrated the ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

科学的研究の応用

Antidepressant Activity

Research indicates that derivatives of triazole compounds exhibit significant antidepressant effects. In particular, studies have shown that compounds similar to 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-cyclopropyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one can modulate neurotransmitter systems involved in mood regulation, such as serotonin and norepinephrine pathways. This suggests potential applications in treating depression and anxiety disorders .

Anticancer Properties

Recent studies have explored the anticancer potential of triazole derivatives. For instance, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . The specific compound may offer similar benefits due to its structural attributes.

Antimicrobial Activity

Triazole compounds are known for their antimicrobial properties. The target compound has been investigated for its efficacy against a range of pathogens, including bacteria and fungi. The mechanism typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Case Studies

化学反応の分析

Hydrolysis of the Amide Bond

The 2-oxoethylamide group in the side chain is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis : Heating with HCl (6M) at reflux yields 4-benzylpiperidine and a carboxylic acid derivative.

-

Basic Hydrolysis : Treatment with NaOH (2M) generates a sodium carboxylate intermediate.

Table 1: Hydrolysis Conditions and Outcomes

| Condition | Reagents | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic (HCl, reflux) | 6M HCl, 12 hr | 4-Benzylpiperidine + Carboxylic acid | 75–80 | |

| Basic (NaOH, RT) | 2M NaOH, 24 hr | Sodium carboxylate + Free amine | 65–70 |

Reduction of the Triazolone Ring

The triazolone core may undergo selective reduction:

-

Catalytic Hydrogenation : Using Pd/C under H₂ gas reduces the carbonyl group to a hydroxylamine derivative.

-

LiAlH₄ Reduction : Converts the triazolone to a triazoline intermediate, though over-reduction risks ring opening.

Table 2: Reduction Pathways

| Method | Reagents | Product | Selectivity | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm) | 5-Hydroxy-1,2,4-triazole derivative | High | |

| LiAlH₄ | LiAlH₄ in THF, 0°C | 4,5-Dihydrotriazole | Moderate |

Cyclopropane Ring-Opening Reactions

The cyclopropyl group’s strain enables reactivity:

-

Acid-Induced Opening : HCl in methanol generates a chlorinated diol derivative.

-

Oxidative Cleavage : Ozonolysis produces aldehydes or ketones depending on conditions.

Table 3: Cyclopropane Reactivity

Functionalization of the Piperidine Nitrogen

The tertiary amine in the 4-benzylpiperidine moiety undergoes alkylation or acylation:

-

Alkylation : Reacts with methyl iodide to form a quaternary ammonium salt.

-

Acylation : Acetyl chloride generates an acylated piperidine derivative.

Table 4: Piperidine Nitrogen Modifications

| Reaction | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-4-benzylpiperidinium iodide | 85–90 | |

| Acylation | AcCl, Et₃N, DCM | N-Acetyl-4-benzylpiperidine | 70–75 |

Electrophilic Aromatic Substitution (EAS)

The phenyl group attached to the triazolone may undergo nitration or sulfonation if activated:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position.

-

Sulfonation : Fuming H₂SO₄ yields a sulfonic acid derivative.

Table 5: EAS Reactivity

| Reaction | Conditions | Products | Regioselectivity | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitrophenyl-triazolone | Para > Meta | |

| Sulfonation | Fuming H₂SO₄, 100°C | Phenylsulfonic acid-triazolone | Ortho/Para mix |

Thermal and Photochemical Stability

-

Thermal Degradation : Decomposes above 250°C, forming benzylpiperidine and CO₂.

-

Photolysis : UV light (254 nm) induces cleavage of the triazolone ring, generating radicals detectable via ESR.

特性

IUPAC Name |

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-5-cyclopropyl-4-phenyl-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2/c30-23(27-15-13-20(14-16-27)17-19-7-3-1-4-8-19)18-28-25(31)29(22-9-5-2-6-10-22)24(26-28)21-11-12-21/h1-10,20-21H,11-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYAXUGIUMMYIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC(=O)N4CCC(CC4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。